

Atom Probe Tomography in Materials Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: APPT

Cat. No.: B1257819

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Probe Tomography (APT) is a powerful microscopy technique that provides three-dimensional (3D) chemical and structural analysis at the atomic scale.^[1] With its unique ability to deliver sub-nanometer spatial resolution and high compositional sensitivity for all elements, including light ones, APT has become an indispensable tool in materials science.^{[2][3]} This guide delves into the core principles, experimental methodologies, and diverse applications of APT, offering a comprehensive resource for researchers and professionals in materials science and related fields. The technique relies on the field evaporation of individual atoms from a needle-shaped specimen, which are then identified by time-of-flight mass spectrometry.^[4] This process allows for the 3D reconstruction of millions of atoms, providing unprecedented insights into the nanoscale features of materials.^[1]

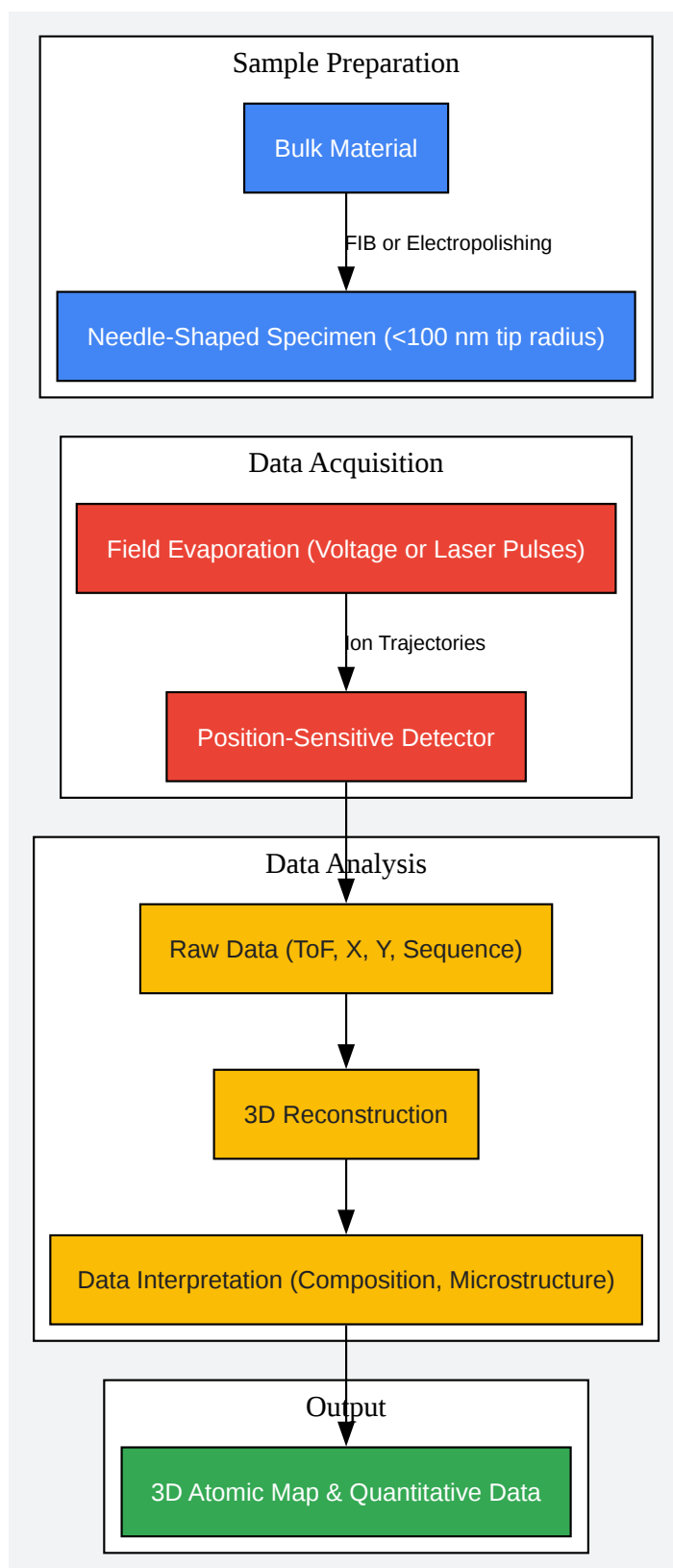
Core Principles of Atom Probe Tomography

The fundamental principle of APT involves the controlled removal of atoms from a sharp specimen tip (with a radius of less than 100 nm) by applying a high electric field.^[2] This process, known as field evaporation, is triggered by either voltage or laser pulses.^[3] The evaporated ions are then projected onto a position-sensitive detector.

The key aspects of the technique are:

- Time-of-Flight Mass Spectrometry: The chemical identity of each ion is determined by measuring its time-of-flight from the specimen to the detector. This allows for the identification of all elements and their isotopes.[4]
- Position-Sensitive Detection: The detector records the x, y position of each ion impact. The z-coordinate (depth) is determined from the sequence of ion evaporation events.[2]
- 3D Reconstruction: By combining the time-of-flight and position information for millions of ions, a 3D atomic map of the analyzed volume is reconstructed.[5]

The following diagram illustrates the fundamental workflow of an Atom Probe Tomography experiment.



[Click to download full resolution via product page](#)

Caption: General workflow of an Atom Probe Tomography experiment.

Experimental Protocols

Precise and careful sample preparation is critical for successful APT analysis. The two primary methods for preparing the required needle-shaped specimens are Focused Ion Beam (FIB) milling and electropolishing.

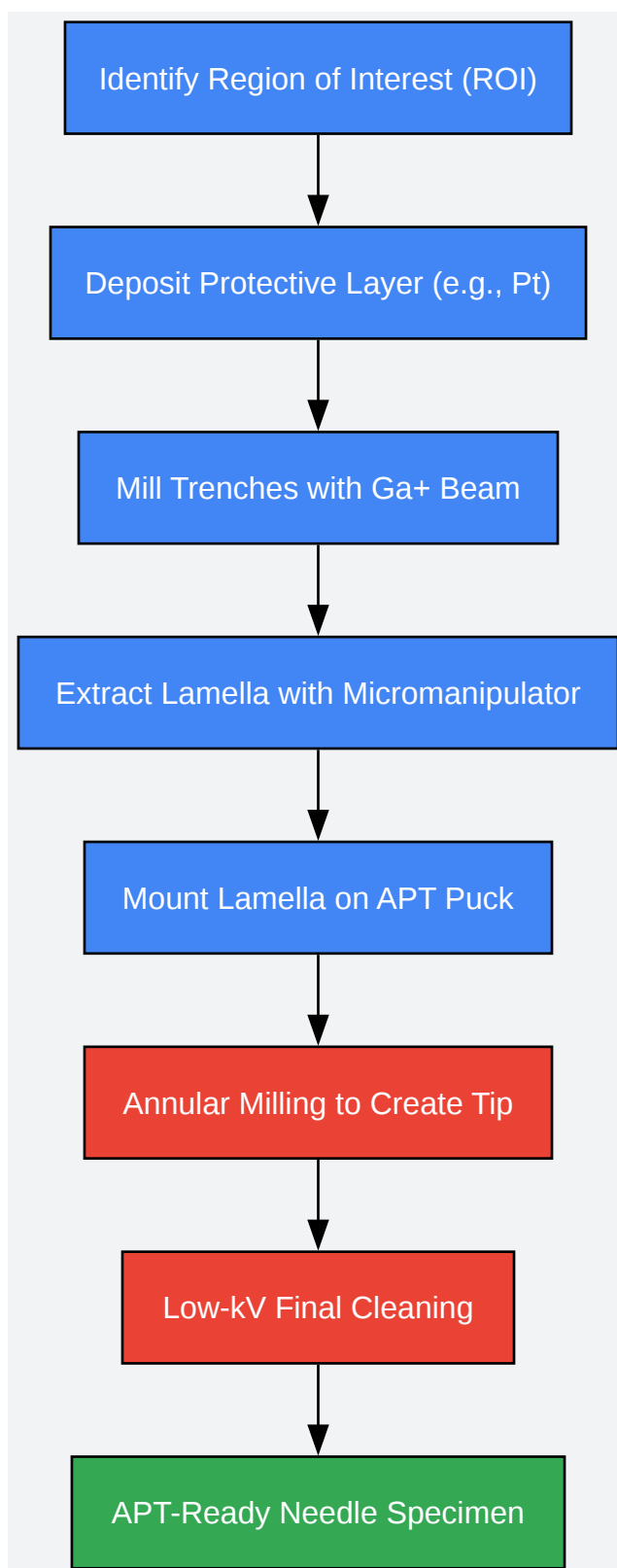
Focused Ion Beam (FIB) Preparation

FIB is a versatile technique for site-specific sample preparation from a wide range of materials. [6] The standard lift-out procedure is commonly used.[7]

Detailed Methodology for Standard FIB Lift-Out:

- **Region of Interest (ROI) Identification:** The specific area of interest on the bulk sample is identified using the Scanning Electron Microscope (SEM) component of the FIB-SEM system.
- **Protective Layer Deposition:** A layer of platinum or tungsten is deposited over the ROI to protect it from ion beam damage during milling.[7]
- **Trench Milling:** A focused beam of gallium ions is used to mill trenches on either side of the protected ROI, creating a thin lamella.
- **Lift-Out:** A micromanipulator is used to attach to the lamella, which is then cut free from the bulk sample.
- **Mounting:** The extracted lamella is transferred and attached to a specialized sample holder, often a silicon microtip post array.[8]
- **Annular Milling:** The lamella is then sharpened into a needle shape with a tip radius of less than 100 nm using a series of annular milling patterns with progressively smaller inner and outer radii.[8] This step is crucial for achieving the necessary geometry for field evaporation.
- **Low-kV Cleaning:** A final cleaning step using a low-energy ion beam is performed to remove any amorphous layer or implanted gallium from the specimen apex.[9]

The following diagram illustrates the FIB lift-out and sharpening process.



[Click to download full resolution via product page](#)

Caption: Workflow for APT sample preparation using Focused Ion Beam.

Electropolishing

Electropolishing is a well-established technique for preparing APT specimens from conductive materials, particularly metals and alloys.[\[10\]](#)

Detailed Methodology for Electropolishing Aluminum Alloys:

- **Initial Shaping:** A small rod or wire of the aluminum alloy is mechanically shaped to a rough point.
- **Electrolyte Preparation:** A suitable electrolyte is prepared. For aluminum alloys, a common electrolyte is a mixture of perchloric acid and ethanol, often cooled to low temperatures.[\[11\]](#) Safer, alternative electrolytes using ethylene glycol and sodium chloride are also being developed.[\[12\]](#)
- **Electropolishing Cell:** The specimen is made the anode in an electrochemical cell, with a cathode (often stainless steel).
- **Polishing:** A controlled voltage is applied, leading to the preferential dissolution of material from the surface asperities, resulting in a smooth and sharp tip.[\[10\]](#) The voltage and temperature must be carefully controlled to achieve the desired surface finish.[\[10\]](#)
- **Rinsing and Drying:** The polished tip is thoroughly rinsed to remove any residual electrolyte and then dried.[\[10\]](#)

Data Presentation: Quantitative Analysis

APT provides precise quantitative compositional data at the nanoscale. The following tables summarize representative quantitative data obtained by APT from various materials systems.

Table 1: Elemental Composition of Precipitates in a Maraging Stainless Steel

| Phase | Fe (at. %) | Cr (at. %) | Co (at. %) | Ni (at. %) | Mo (at. %) | Al (at. %) |
|---|-------------|-------------|------------|-------------|-------------|-------------|
| β -NiAl | Present | - | - | Partitioned | - | Partitioned |
| Laves | - | Partitioned | - | - | Partitioned | - |
| Sigma | Partitioned | Partitioned | - | - | - | - |
| Data sourced from a study on a novel maraging stainless steel. [13] | | | | | | |

Table 2: Composition of γ and γ' Phases in René 108 Ni-Based Superalloy

| Element | γ Phase (wt. %) | γ' Phase (wt. %) | Segregation Coefficient (k) |
|---------|------------------------|-------------------------|-----------------------------|
| Ni | Bal. | Bal. | - |
| Cr | High | Low | < 1 |
| Co | High | Low | < 1 |
| Mo | High | Low | < 1 |
| W | High | Low | < 1 |
| Al | Low | 8.8 - 11.9 | > 1 |
| Ti | Low | High | > 1 |
| Ta | Low | High | > 1 |
| Hf | Low | High | > 1 |

Data from a study on the characterization of γ' precipitates in a cast Ni-based superalloy.[14]

Table 3: Dopant Distribution in Semiconductor Devices

| Device/Feature | Dopant | Concentration Range | Key Observation |
|--|-----------------|--------------------------------|---|
| SiGe HBT | Boron (in base) | Varies with device width | APT provides detailed profiles within individual devices.[15] |
| Silicon Nanowires | Phosphorus | Decreases from surface to core | Indicates high dopant diffusion during growth.[16] |
| Doping concentrations in semiconductors can range from light (10^{13} cm^{-3}) to heavy/degenerate ($>10^{18} \text{ cm}^{-3}$).[17] | | | |

Table 4: Isotopic Analysis of Reference Zircon GJ-1

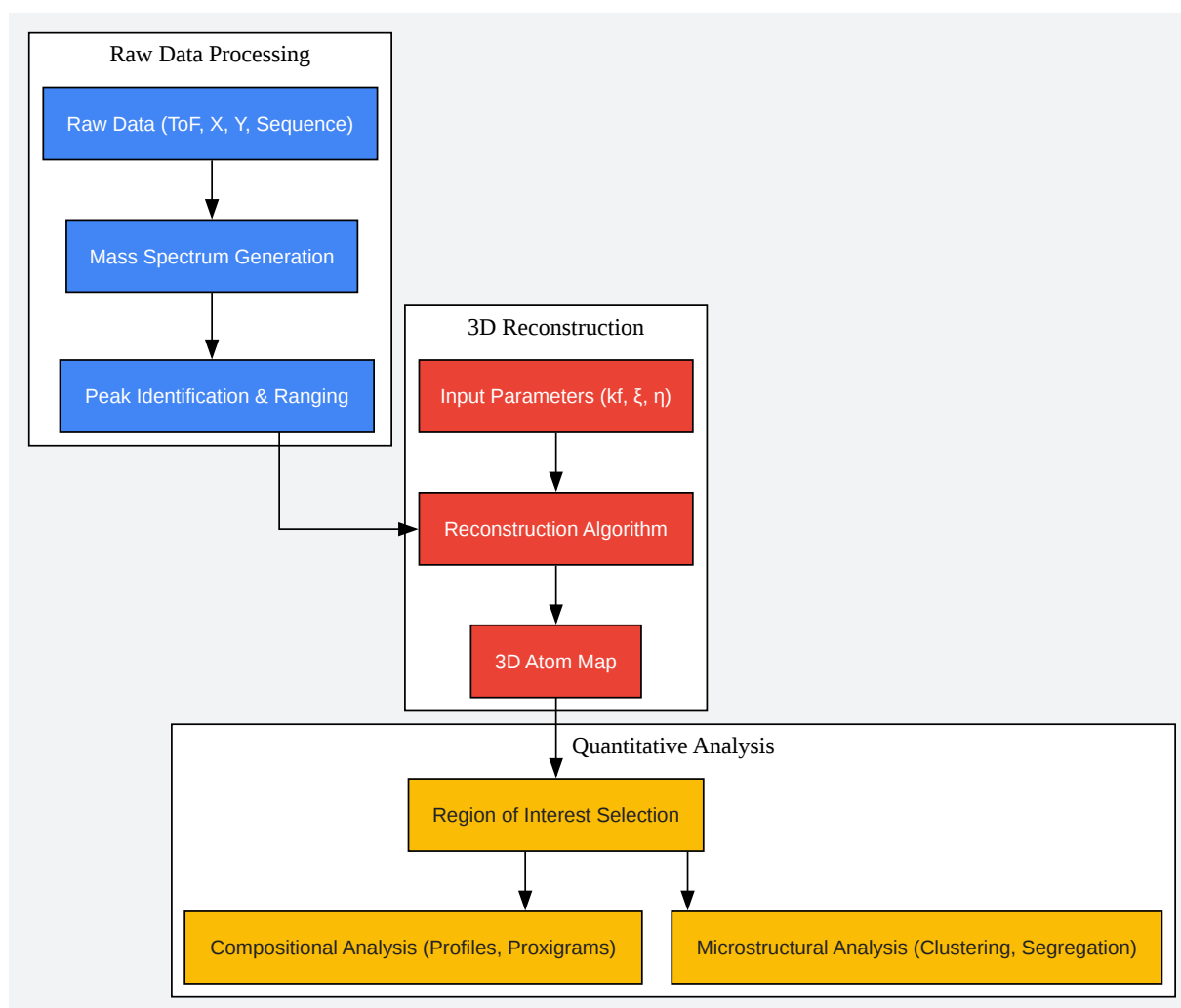
| Isotope System | Observation | Significance |
|---|---|--|
| U-Th-Pb | Homogeneous distribution of Pb, Y, and Hf | Provides evidence for the validity of Pb-Pb ages obtained by other techniques.[18] |
| U-Pb | Concordant U–Pb age of $337.13 \pm 0.37 \text{ Ma}$ | Establishes it as a reliable reference material for U-Pb dating.[19] |
| APT enables nanoscale isotopic analysis, crucial for geochronology.[20][21] | | |

Data Reconstruction and Analysis

The raw data collected during an APT experiment (ion sequence, time-of-flight, and detector positions) must be processed to generate a 3D atomic reconstruction.[5] This involves a series

of computational steps to convert the raw data into a spatially and chemically resolved atom map.[\[22\]](#)

The following diagram outlines the key steps in the data reconstruction and analysis workflow.



[Click to download full resolution via product page](#)

Caption: Workflow for APT data reconstruction and analysis.

Key reconstruction parameters include the field factor (k_f), image compression factor (ξ), and detector efficiency (η).^[23] Once the 3D atom map is generated, various analytical tools can be employed to extract quantitative information, such as concentration profiles, proximity histograms (proxigrams) for interface analysis, and statistical analyses to characterize clustering and segregation phenomena.^[3]

Applications in Materials Science

APT has a broad range of applications across various classes of materials.

Metallurgy

In metallurgy, APT is extensively used to study precipitation, segregation to grain boundaries and dislocations, and phase transformations in steels, nickel-based superalloys, aluminum alloys, and other metallic systems.^{[24][25]} This information is crucial for understanding the relationship between microstructure and mechanical properties.

Semiconductors

For the semiconductor industry, APT is a vital tool for failure analysis and process development.^{[26][27][28]} It enables the 3D mapping of dopant distributions, the characterization of interfaces in complex device structures like FinFETs, and the detection of impurities and defects at the nanoscale.^{[15][29]}

Geology and Geochronology

In the geosciences, APT allows for the nanoscale analysis of trace elements and isotopic ratios in minerals such as zircon.^{[20][21]} This provides invaluable information for geochronology and for understanding geological processes at a fundamental level.^[18]

Energy Materials

APT is increasingly being applied to the study of energy materials, including batteries and catalysts. Cryogenic APT, in particular, enables the analysis of frozen liquid-solid interfaces, providing insights into the electrochemical processes occurring in batteries.^{[30][31]}

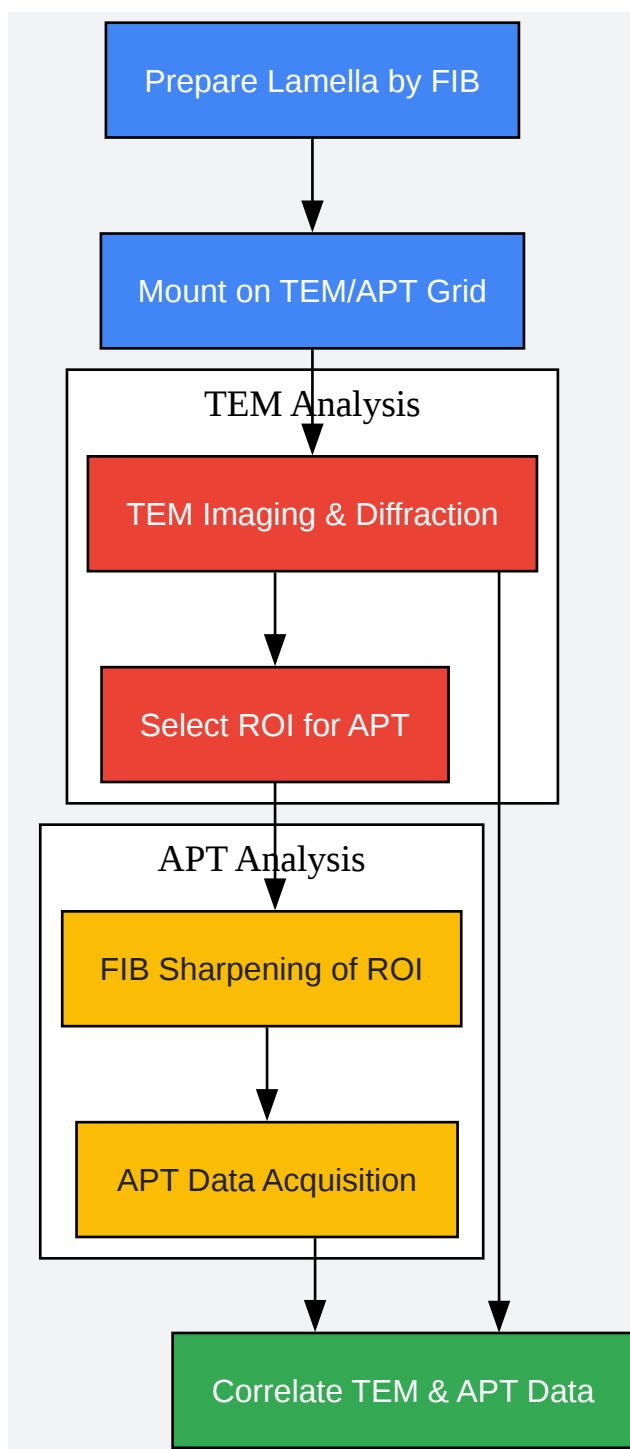
Biomaterials

The application of APT to biomaterials is a growing field. It is used to study the composition and structure of bio-interfaces, biomineralization processes, and the interaction of materials with biological systems.

Correlative Techniques

To obtain a more complete understanding of a material's structure and properties, APT is often used in conjunction with other microscopy techniques, most notably Transmission Electron Microscopy (TEM). Correlative TEM-APT allows for the characterization of the same region of interest with both techniques, providing complementary information on crystallography (from TEM) and atomic-scale chemistry (from APT).[\[30\]](#)[\[32\]](#)

The diagram below illustrates a typical workflow for correlative TEM and APT analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for correlative TEM and APT analysis.

Conclusion

Atom Probe Tomography has emerged as a cornerstone technique in modern materials science, providing unparalleled insights into the atomic-scale structure and chemistry of a wide range of materials. Its ability to deliver 3D compositional mapping with high sensitivity makes it an essential tool for fundamental research, industrial process development, and failure analysis. As the technique continues to evolve with advancements in instrumentation, sample preparation, and data analysis methods, its impact on materials science and related fields is expected to grow even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MyScope [myscope.training]
- 2. researchgate.net [researchgate.net]
- 3. eag.com [eag.com]
- 4. researchgate.net [researchgate.net]
- 5. MyScope [myscope.training]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. skl.ustb.edu.cn [skl.ustb.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. mechanicalpower.net [mechanicalpower.net]
- 11. Electropolishing of Aluminum at Room Temperature Using a Green DES of Choline Chloride and Propylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of γ' Precipitates in Cast Ni-Based Superalloy and Their Behaviour at High-Homologous Temperatures Studied by TEM and in Situ XRD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Dopant Profiles in SiGe HBT Devices | ORNL [ornl.gov]
- 16. researchgate.net [researchgate.net]
- 17. Doping (semiconductor) - Wikipedia [en.wikipedia.org]
- 18. hou.usra.edu [hou.usra.edu]
- 19. timslab.princeton.edu [timslab.princeton.edu]
- 20. tsapps.nist.gov [tsapps.nist.gov]
- 21. Atom Probe Tomography Analysis of the Reference Zircon GJ-1: A Round-Robin Experiment | NIST [nist.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. MyScope [myscope.training]
- 24. dierk-raabe.com [dierk-raabe.com]
- 25. APT, tomographic atom probe, atom probe tomography, steel, nano, solar cell, superalloy, grain boundary, segregation, interface, titanium, alloy design, high entropy alloy, pearlite, maraging [dierk-raabe.com]
- 26. Semiconductor Failure Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 27. 半導体不良解析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. measurlabs.com [measurlabs.com]
- 29. tsapps.nist.gov [tsapps.nist.gov]
- 30. A workflow for correlative in situ nanochip liquid cell transmission electron microscopy and atom probe tomography enabled by cryogenic plasma focused ion beam - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 31. A workflow for correlative in situ nanochip liquid cell transmission electron microscopy and atom probe tomography enabled by cryogenic plasma focused ... - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D5NH00310E [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Atom Probe Tomography in Materials Science: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257819#applications-of-atom-probe-tomography-in-materials-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com